N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE
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Overview
Description
N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE is a chemical compound with a unique structure that offers intriguing possibilities for scientific research. This compound is known for its diverse applications in studying molecular interactions and designing innovative therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanylidene group, and subsequent coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone derivatives.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Alkylated or acylated benzamide derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Studying molecular interactions and reaction mechanisms.
Biology: Investigating cellular pathways and protein interactions.
Medicine: Designing novel therapeutic agents for various diseases.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)benzamide
- N-cyclohexyl-4-(4-oxo-2-selenylidene-1H-quinazolin-3-yl)benzamide
- N-cyclohexyl-4-(4-oxo-2-imino-1H-quinazolin-3-yl)benzamide
Uniqueness
N-CYCLOHEXYL-4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZAMIDE is unique due to its specific sulfanylidene group, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)23-21(24)27/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPGACNSGZFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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